Product packaging for 2-{1-[(3-Hydroxypropyl)amino]propyl}phenol(Cat. No.:CAS No. 651304-81-3)

2-{1-[(3-Hydroxypropyl)amino]propyl}phenol

Cat. No.: B13275161
CAS No.: 651304-81-3
M. Wt: 209.28 g/mol
InChI Key: UXMDTNUBKYZNRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-{1-[(3-Hydroxypropyl)amino]propyl}phenol ( 1342002-74-7) is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol[a]. This chemical features both phenolic and amino-alcohol functional groups, a structure often associated with biological activity in medicinal chemistry research. While the specific biological profile of this compound is not fully detailed in the literature, compounds with similar hydroxypropylamino-phenol substructures are frequently investigated as adrenergic agents. For instance, structurally related phenols are known to be intermediates in the synthesis of active pharmaceutical ingredients, including selective alpha-1 adrenergic receptor antagonists used in pharmacological studies for conditions like benign prostatic hyperplasia (BPH) , as well as vasopressor agents like metaraminol . The presence of the hydroxypropylamino side chain is a key functional group in these pharmacologically active molecules . Researchers may find this compound valuable as a building block or intermediate in synthetic organic chemistry, particularly in the development of potential therapeutic agents targeting adrenergic pathways. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO2 B13275161 2-{1-[(3-Hydroxypropyl)amino]propyl}phenol CAS No. 651304-81-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

651304-81-3

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[1-(3-hydroxypropylamino)propyl]phenol

InChI

InChI=1S/C12H19NO2/c1-2-11(13-8-5-9-14)10-6-3-4-7-12(10)15/h3-4,6-7,11,13-15H,2,5,8-9H2,1H3

InChI Key

UXMDTNUBKYZNRL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1O)NCCCO

Origin of Product

United States

Significance of Substituted Phenolic Amino Alcohols in Contemporary Chemical Research

Substituted phenolic amino alcohols are a class of organic compounds featuring a phenol (B47542) group, an amino group, and an alcohol functional group. This unique combination of acidic (phenol), basic (amine), and nucleophilic (alcohol) centers makes them highly versatile in various scientific fields. researchgate.netwikipedia.org

In the sphere of medicinal chemistry, this structural framework is a cornerstone of many therapeutic agents. nih.gov The β-amino alcohol moiety, in particular, is a crucial pharmacophore found in numerous biologically active compounds. nih.gov For instance, well-known pharmaceuticals like salbutamol (B1663637) and propranolol (B1214883) contain this structural feature and are included in the World Health Organization's List of Essential Medicines. nih.gov The specific arrangement of the aromatic ring and the amino alcohol side chain often facilitates interactions with biological targets such as enzymes and receptors. nih.govnih.gov Phenolic compounds, in general, are widely recognized for their potential antioxidant, anti-inflammatory, and anticancer properties. gsconlinepress.comnih.gov

Beyond their medicinal applications, these compounds are valuable in materials science. The presence of hydroxyl and amino groups allows for their integration into polymers and for their use as chiral ligands in asymmetric synthesis. nih.gov Their ability to be derived from natural sources, such as eugenol, also opens avenues for the development of semisynthetic insecticides and other agrochemicals. nih.gov

Foundational Research Context for 2 1 3 Hydroxypropyl Amino Propyl Phenol

While direct research on 2-{1-[(3-Hydroxypropyl)amino]propyl}phenol is conspicuously absent from scientific literature, its foundational context can be inferred from established synthetic organic chemistry principles. The synthesis of related amino alcohols is a well-explored area of research. researchgate.net

A likely synthetic pathway to obtain this compound would involve the reaction of a corresponding epoxide with an amine. This nucleophilic ring-opening of an epoxide is a common and efficient method for preparing β-amino alcohols. nih.gov Another established method is the enantioselective addition of organometallic reagents to aldehydes, which can be catalyzed by chiral amino alcohols. nih.gov More advanced techniques like hydrogen-borrowing alkylation of 1,2-amino alcohols have also been developed for the C-C bond formation in similar structures. nih.gov

The structural motifs within this compound, such as the phenolic ring and the amino alcohol side chain, are common subjects of structure-activity relationship (SAR) studies. Research in this area typically involves modifying the substituents on the aromatic ring or altering the length and branching of the alkyl chains to optimize biological activity or material properties.

Articulation of Research Gaps and Objectives for 2 1 3 Hydroxypropyl Amino Propyl Phenol Studies

Strategic Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a foundational technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For the this compound scaffold, two primary disconnections guide the synthetic strategy.

Route A: C-N Bond Disconnection

The first major disconnection is at the C-N bond of the secondary amine. This approach simplifies the target molecule into two key synthons: a 1-(2-hydroxyphenyl)propan-1-ol bearing a leaving group (or a precursor like an epoxide) and 3-aminopropan-1-ol. This strategy prioritizes the early construction of the chiral β-amino alcohol on the phenolic ring, followed by a nucleophilic substitution or reductive amination to introduce the hydroxypropylamine side chain.

Route B: C-C Bond Disconnection

An alternative disconnection breaks the C-C bond between the phenol (B47542) ring and the propyl side chain. This leads to a phenol precursor and a (3-hydroxypropyl)aminopropanol derivative. This approach focuses on building the chiral amino alcohol side chain first and then attaching it to the phenolic ring through methods like Friedel-Crafts acylation followed by reduction and amination, or through modern cross-coupling reactions.

A third, more convergent approach involves a three-component disconnection strategy reminiscent of the Mannich reaction, breaking down the molecule into a phenol, an aldehyde (propanal), and an amine (3-aminopropan-1-ol). This method offers atom economy by forming two bonds (C-C and C-N) in a single conceptual step. Each of these retrosynthetic pathways informs the specific synthetic methodologies discussed in the following sections.

Stereoselective Synthesis of Beta-Amino Alcohol Moieties within the this compound Framework

The central challenge in synthesizing this compound is the stereocontrolled formation of the β-amino alcohol moiety, which contains a stereogenic center. Synthetic routes toward enantiopure vicinal amino alcohols have traditionally relied on derivatization of the chiral pool of amino acids. diva-portal.org To overcome the limitations of substrate availability, significant efforts have been made to develop asymmetric routes to β-amino alcohols. diva-portal.org These can be broadly divided into two strategic approaches: introducing the amino alcohol functionality onto a pre-existing carbon skeleton or the concomitant formation of a new carbon-carbon bond with one or two vicinal stereogenic centers in a single step. diva-portal.org

Modern asymmetric catalysis provides powerful tools for the enantioselective synthesis of chiral β-amino alcohols directly from simple precursors. nih.gov These methods often offer high efficiency and enantioselectivity, avoiding the use of stoichiometric chiral auxiliaries. nih.gov

Key catalytic strategies include:

Asymmetric Hydrogenation of α-Amino Ketones: A precursor α-amino ketone can be synthesized and then subjected to asymmetric hydrogenation using chiral catalysts, such as those based on Ruthenium- or Rhodium-BINAP systems. This method is highly effective for establishing the 1,2-syn or 1,2-anti relationship between the hydroxyl and amino groups with high enantiomeric excess (ee).

Catalytic Asymmetric Ring-Opening of Epoxides: A meso-epoxide can be opened with an amine nucleophile in the presence of a chiral catalyst. organic-chemistry.org This approach is highly regio- and stereoselective, yielding β-amino alcohols with excellent enantiopurity. organic-chemistry.org

Asymmetric Aminohydroxylation: The Sharpless asymmetric aminohydroxylation allows for the direct conversion of an alkene into a β-amino alcohol. diva-portal.org While powerful, this method can sometimes suffer from issues of regioselectivity. diva-portal.org

Radical C-H Amination: A recently developed radical relay chaperone strategy allows for the enantioselective and regioselective C-H amination of alcohols to access chiral β-amino alcohols. nih.gov This approach harnesses energy transfer catalysis to mediate selective radical generation and interception by a chiral copper catalyst, bypassing the need for chiral pool precursors or auxiliaries. nih.gov

The table below summarizes representative catalytic systems for β-amino alcohol synthesis.

Catalytic MethodCatalyst/Ligand SystemSubstrate TypeTypical Enantioselectivity (ee)
Asymmetric HydrogenationRu-BINAP / Rh-DIPAMPα-Amino Ketones>95%
Asymmetric Ring OpeningCr(III)-Salen Complexesmeso-Epoxides90-98%
Asymmetric AminohydroxylationOsO₄ / Chiral Ligand (e.g., DHQD₂-PHAL)Alkenes85-99%
Radical C-H AminationChiral Copper Catalyst / PhotocatalystAlcohols90-99%

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials for complex synthesis. Amino acids are a primary component of the chiral pool and are ideal precursors for β-amino alcohols. diva-portal.orgdiva-portal.org

For the synthesis of the this compound framework, a plausible route could begin with a naturally occurring amino acid such as L-Alanine. A typical synthetic sequence would involve:

Protection: The amino and carboxyl groups of the amino acid are protected (e.g., as Boc- and methyl ester, respectively).

Reduction/Modification: The carboxylic acid is selectively reduced to an aldehyde or alcohol.

Carbon-Carbon Bond Formation: The modified amino acid derivative is coupled with a suitable phenol precursor. For instance, the aldehyde form could react with a 2-lithio- or Grignard reagent derived from a protected phenol.

Deprotection: Removal of the protecting groups yields the final chiral β-amino alcohol moiety.

This approach leverages the inherent stereochemistry of the starting material to ensure the enantiopurity of the final product.

Chemo- and Regioselective Functionalization for Phenol and Amine Incorporation

The assembly of the final molecule requires precise methods for forming C-N and C-C bonds without affecting the sensitive hydroxyl and amino groups. Chemo- and regioselective reactions are paramount for achieving this goal efficiently.

The Mannich reaction is a three-component condensation involving an active hydrogen compound (like a phenol), an aldehyde, and a primary or secondary amine. wikipedia.org This reaction is a powerful tool for the aminomethylation of phenols and can be used to form both a C-C and a C-N bond in a single step. wikipedia.orgresearchgate.net

The mechanism begins with the formation of an electrophilic iminium ion from the amine and the aldehyde. wikipedia.org The electron-rich phenol then acts as a nucleophile, attacking the iminium ion, typically at the ortho position due to direction from the hydroxyl group. researchgate.net In the context of synthesizing the target molecule, a reaction between 2-propylphenol, formaldehyde, and 3-aminopropan-1-ol could be envisioned. However, controlling the regioselectivity to favor ortho-substitution over para-substitution and preventing polymerization can be challenging. Modern variations of the Mannich reaction utilize pre-formed imines or specialized catalysts to improve control and yield. organic-chemistry.org

The table below presents examples of Mannich reactions involving phenolic compounds.

Phenol SubstrateAmineAldehydeProduct Type
PhenolDimethylamineFormaldehyde2-(Dimethylaminomethyl)phenol
2-NaphtholPiperidineFormaldehyde1-(Piperidin-1-ylmethyl)naphthalen-2-ol
2,4-DihydroxyacetophenoneBenzylamineFormaldehyde1,3-Benzoxazine derivative

Cross-dehydrogenative coupling (CDC) reactions have emerged as highly atom-economical methods for forming bonds by direct C-H/N-H functionalization, avoiding the need for pre-functionalized starting materials. rsc.org These reactions typically employ a metal catalyst and an oxidant to facilitate the net loss of a hydrogen molecule. rsc.org

For the synthesis of aminophenols, a copper-catalyzed C2-site selective amination of p-aminophenols with arylamines has been developed. rsc.org This strategy proceeds smoothly using air as the terminal oxidant and avoids the need for noble metal catalysts. rsc.org A similar strategy could be adapted for the ortho-amination of a phenol. A hypothetical dehydrogenative coupling for the target scaffold might involve the reaction of a phenol with an appropriate amine in the presence of a catalyst like copper or palladium. The reaction proceeds via oxidative activation of both the C-H and N-H bonds, followed by reductive elimination to form the new C-N bond. researchgate.net This modern approach offers a more direct and environmentally friendly alternative to traditional multi-step methods. researchgate.net

Innovations in Synthetic Protocols for this compound

Modern synthetic chemistry seeks to develop protocols that are not only efficient but also environmentally benign. Innovations in this area include the development of transition-metal-free reactions and the use of modern activation methods to accelerate reaction rates and improve yields.

Traditional methods for synthesizing substituted aminophenols often rely on the reduction of nitrophenols, which can involve harsh reagents or costly noble metal catalysts. chemicalbook.comcnr.itwikipedia.org Recent advancements have focused on transition-metal-free approaches that offer milder conditions and improved sustainability. cas.cn

One innovative, metal-free method involves the dehydrogenative synthesis of N-functionalized 2-aminophenols from readily available cyclohexanones and primary amines. cas.cn This process utilizes an inexpensive and mild organic oxidant, 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO), to facilitate the one-step incorporation of both the amino and hydroxyl groups into an aromatic ring. cas.cn A key finding in this methodology is the critical role of water, generated in situ from the condensation of the ketone and amine, in protecting the aliphatic amine from over-oxidation by the oxidant. cas.cn This approach provides a streamlined and efficient route to the core 2-aminophenol (B121084) structure without the need for transition metals. cas.cnnih.gov

Such a strategy could be adapted for the synthesis of the target molecule by starting with an appropriately substituted cyclohexanone (B45756) and 3-aminopropanol, leading directly to a precursor of the final compound.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. ajrconline.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also improving product yields and purity. scientific.netfrontiersin.orgrasayanjournal.co.in This technology is considered an important approach toward green chemistry due to its efficiency and potential to reduce solvent usage. ajrconline.org

In the context of synthesizing this compound, microwave assistance could be applied to several key steps:

N-Alkylation: The reaction between the precursor amine and a halo-alcohol or protected halo-alcohol could be significantly accelerated.

Condensation Reactions: The formation of the aminophenol core via condensation, as described in the metal-free route, could be enhanced. frontiersin.org

Coupling Reactions: If derivatization involves coupling reactions, microwaves can improve the efficiency of these processes for phenolic compounds. cnr.it

For example, studies on the synthesis of various phenol derivatives have shown that microwave irradiation can lead to higher yields in significantly shorter reaction times compared to conventional heating methods. cnr.itscientific.netrasayanjournal.co.in

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method (Time) Microwave-Assisted Method (Time) Yield Improvement Reference
Pechmann Condensation ~2 hours 180 seconds Moderate to High rasayanjournal.co.in
Nucleophilic Substitution ~30 minutes (reflux) 10 minutes Often Improved ajrconline.org

Derivatization Strategies for Structural Diversification of this compound

The structural framework of this compound offers multiple sites for chemical modification, allowing for the creation of a library of analogues for further research. The primary sites for derivatization are the phenolic hydroxyl group, the secondary amine, and the terminal hydroxyl group on the side chain.

Phenolic Hydroxyl Group: This group can be readily converted into ethers or esters. Etherification can be accomplished using Williamson ether synthesis, while esterification can be performed with acyl chlorides or carboxylic anhydrides. These modifications can alter the molecule's electronic properties and lipophilicity.

Secondary Amine: The secondary amine is a versatile functional handle. It can be acylated to form amides, alkylated to generate tertiary amines, or used in reductive amination reactions. Derivatization of aliphatic amines often requires pre-column conversion to a detectable derivative for analytical purposes, a principle that can be applied synthetically to introduce a wide variety of substituents. sigmaaldrich.com

Terminal Hydroxyl Group: Similar to the phenolic hydroxyl, this primary alcohol can be esterified or etherified. Furthermore, it can be oxidized to an aldehyde or a carboxylic acid, introducing new functionalities for further conjugation or modification. Selective oxidation would require the protection of the more reactive phenolic hydroxyl group. nih.govresearchgate.net

These derivatization strategies allow for systematic structural modifications, enabling the exploration of structure-activity relationships for this class of compounds.

Amine Group Derivatization for Enhanced Research Probes

The secondary amine within the this compound structure is a prime target for chemical modification aimed at creating enhanced research probes. Derivatization of this group can introduce reporter tags that facilitate detection and quantification in complex biological systems without significantly altering the core structure of the pharmacophore. sigmaaldrich.com Covalent modification of the amine is a well-established strategy to improve analytical detection. nih.gov

A common approach is pre-column derivatization for high-performance liquid chromatography (HPLC) analysis. sigmaaldrich.com Reagents that react with primary and secondary amines to yield highly fluorescent or UV-active products are particularly valuable. sigmaaldrich.com For instance, reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) readily react with aliphatic amines under mild conditions to form stable, easily detectable derivatives. sigmaaldrich.com Another effective reagent is 6-aminoquinoloyl-N-hydroxysuccinidimyl carbamate, which is used to tag amine groups to improve retention in reversed-phase liquid chromatography and enhance detection sensitivity. nih.gov

For mass spectrometry (MS) based investigations, derivatization can improve ionization efficiency. mdpi.com Reagents such as 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) can selectively modify primary and secondary amines, introducing a permanent positive charge that enhances detection in positive ion mode mass spectrometry. mdpi.com This strategy not only improves sensitivity but also aids in the structural characterization of the molecule and its metabolites.

Table 1: Reagents for Amine Group Derivatization

Reagent ClassSpecific ExamplePurpose of DerivatizationAnalytical Application
N-Hydroxysuccinimide EstersDMQC-OSuIntroduce a fluorescent tagHPLC with Fluorescence Detection sigmaaldrich.com
Carbamates6-aminoquinoloyl-N-hydroxysuccinidimyl carbamateImprove chromatographic retention and MS sensitivityLC-MS nih.gov
Pyrylium SaltsTMPyImprove ionization efficiency by adding a permanent chargeMass Spectrometry mdpi.com
Fluorescent TagsDansyl ChlorideIntroduce a fluorescent group for sensitive detectionBioanalysis researchgate.net

Hydroxyl Group Derivatization for Modulating Intermolecular Interactions

The terminal primary hydroxyl group on the 3-hydroxypropyl side chain represents a key site for hydrogen bonding. Modifying this group can systematically alter the molecule's intermolecular interactions, influencing properties such as solubility, membrane permeability, and binding affinity to biological targets. researchgate.net The most common strategies for derivatizing hydroxyl groups are esterification and etherification. researchgate.net

Esterification is readily achieved by reacting the alcohol with acyl chlorides or organic anhydrides. researchgate.net This reaction converts the hydrogen bond-donating hydroxyl group into a hydrogen bond-accepting ester moiety. The choice of the acyl group can introduce various functionalities; for example, a bulky acyl group can introduce steric hindrance to probe binding pockets, while a group containing a terminal alkyne or azide (B81097) can be used for subsequent "click" chemistry applications.

Etherification, often accomplished via the Williamson ether synthesis, replaces the hydroxyl proton with an alkyl or aryl group, thereby eliminating its ability to act as a hydrogen bond donor. researchgate.net This modification can significantly impact the molecule's interaction with target proteins where the hydroxyl group may fit into a specific hydrogen-bonding pocket. Comparing the biological activity of the parent alcohol with its ester and ether derivatives allows researchers to map the specific intermolecular interactions that govern its function.

Table 2: Strategies for Hydroxyl Group Derivatization

Reaction TypeReagent ExampleResulting Functional GroupImpact on Intermolecular Interactions
Esterification (Acylation)Acyl Chlorides (e.g., Isobutyryl chloride)EsterRemoves H-bond donor capability; adds H-bond acceptor; can add steric bulk. researchgate.netgoogle.com
EtherificationAlkyl Halides (in base)EtherEliminates H-bond donor and acceptor capability at that site, increasing lipophilicity. researchgate.net
SulfonylationSulfonyl Chlorides (e.g., Dansyl chloride)Sulfonate EsterIntroduces a bulky, charged, or fluorescent group. researchgate.net
Carbamate FormationIsocyanatesCarbamateIntroduces a group with both H-bond donor and acceptor properties. researchgate.net

Phenolic Moiety Modifications for Structure-Function Elucidation

The phenolic moiety is a critical component for the electronic properties and potential biological interactions of this compound. Modifications to this part of the molecule are instrumental for structure-function elucidation. nih.gov Derivatization strategies can be divided into two main categories: reactions at the phenolic hydroxyl group and electrophilic substitution on the aromatic ring. nih.gov

Modification of the phenolic hydroxyl via reactions like acylation or alkylation can probe the importance of this acidic proton and its hydrogen bonding capabilities. nih.gov For example, converting the phenol to a methyl ether removes the acidic proton and prevents it from acting as a hydrogen bond donor, which can reveal its role in receptor binding.

The phenol ring is activated towards electrophilic aromatic substitution, with the hydroxyl group directing incoming electrophiles primarily to the ortho and para positions. nih.gov This allows for the regioselective introduction of various substituents to probe electronic and steric effects. Halogenation (e.g., bromination or chlorination) can alter the electronic character (pKa) of the phenol and introduce new contact points for halogen bonding. Nitration followed by reduction can introduce an amino group, providing a new site for interaction or further derivatization. These targeted modifications create a library of analogues that, when tested, can systematically map the functional requirements of the phenolic ring for biological activity.

Table 3: Modifications of the Phenolic Moiety

Modification SiteReaction TypePurpose of ModificationExample Transformation
Phenolic HydroxylAlkylation (Etherification)Investigate the role of the acidic proton and H-bond donation. nih.govPhenol to Anisole (Methyl Ether)
Phenolic HydroxylAcylation (Esterification)Probe the role of the hydroxyl group; can act as a pro-drug strategy. nih.govPhenol to Phenyl Acetate
Aromatic RingElectrophilic HalogenationModulate electronic properties (pKa) and introduce potential halogen bonding. nih.govPhenol to Bromo-phenol
Aromatic RingFriedel-Crafts AcylationIntroduce a keto group for steric bulk and as a new H-bond acceptor. nih.govPhenol to Hydroxyacetophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of atoms, and their spatial relationships.

One-Dimensional (¹H, ¹³C) NMR for Primary Structural Assessment

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of this compound.

¹H NMR Spectroscopy : This technique would identify all unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the phenol ring, the protons of the propyl and hydroxypropyl chains, and the protons attached to heteroatoms (OH and NH). Key information derived would include:

Chemical Shift (δ) : The position of each signal would indicate the electronic environment of the protons. For instance, aromatic protons would appear downfield (typically 6.5-8.0 ppm) compared to the aliphatic protons of the propyl chains.

Integration : The area under each signal would be proportional to the number of protons it represents, confirming the count of protons in each group (e.g., CH, CH₂, CH₃).

Spin-Spin Splitting (Multiplicity) : The splitting pattern of each signal (e.g., singlet, doublet, triplet) would reveal the number of adjacent protons, helping to establish connectivity between different parts of the molecule.

¹³C NMR Spectroscopy : This experiment would detect all unique carbon atoms. The spectrum would show the number of distinct carbon environments, corresponding to the aromatic ring carbons, the propyl chain carbons, and the hydroxypropyl chain carbons. A related experiment, such as DEPT (Distortionless Enhancement by Polarization Transfer), would be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment would show which protons are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity within the propyl and hydroxypropyl chains and to determine the substitution pattern on the phenol ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It provides a definitive link between the ¹H and ¹³C assignments for all protonated carbons. ekb.egrcsb.org

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. ekb.egrcsb.org It is essential for connecting molecular fragments, for example, by showing a correlation from the protons on the propyl group to the carbons of the aromatic ring, thus confirming the attachment point. It is also key for identifying quaternary (non-protonated) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the molecule's three-dimensional conformation and stereochemistry.

Solid-State NMR for Crystalline and Amorphous Forms

Should this compound be analyzed in its solid form, solid-state NMR (ssNMR) would be employed. This technique provides structural information on materials where solution NMR is not feasible, such as crystalline powders, amorphous solids, or polymers. It can be used to study polymorphism (the existence of different crystal forms) and to understand intermolecular interactions in the solid state.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing how it fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the exact molecular weight of this compound with very high precision (typically to four or five decimal places). This precise mass measurement allows for the unambiguous determination of the molecular formula (e.g., C₁₂H₁₉NO₂) by distinguishing it from other formulas that might have the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation where ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed.

For this compound, the protonated molecule [M+H]⁺ would be selected and fragmented. The analysis of the resulting fragments would provide critical information about the molecule's structure. Expected fragmentation pathways would likely involve:

Cleavage of the C-C bond between the propyl group and the aromatic ring.

Loss of the hydroxypropyl group.

Loss of water from the hydroxypropyl moiety.

Cleavage at various points along the aliphatic chains.

By interpreting the masses of the fragments lost and the fragments that remain, the connectivity of the molecule can be confirmed, complementing the data obtained from NMR spectroscopy.

Vibrational Spectroscopy: Infrared (IR) for Functional Group Fingerprinting of this compound

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, result in the absorption of energy at characteristic wavenumbers, producing a unique spectral fingerprint. The IR spectrum of this compound is expected to display distinct absorption bands corresponding to its key functional groups: the hydroxyl (-OH) groups of the phenol and the propanol (B110389) moiety, the secondary amine (-NH-) group, the aromatic ring, and the aliphatic C-H bonds.

The phenolic and alcoholic O-H stretching vibrations typically appear as a broad and intense band in the region of 3500-3200 cm⁻¹. libretexts.org The broadening is a result of intermolecular hydrogen bonding. The N-H stretching vibration of the secondary amine is expected to produce a moderate, sharper absorption band around 3400-3300 cm⁻¹. ucalgary.ca

The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while the aliphatic C-H stretching vibrations from the propyl and hydroxypropyl chains will appear just below 3000 cm⁻¹ (in the 2960-2850 cm⁻¹ range). pressbooks.publibretexts.org The presence of the benzene (B151609) ring will also give rise to characteristic C=C stretching absorptions within the 1600-1450 cm⁻¹ region. libretexts.org A strong absorption corresponding to the C-O stretching of the phenolic and alcoholic groups is expected in the 1260-1000 cm⁻¹ range. libretexts.org

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Intensity
O-H (Alcohol & Phenol)Stretching3500 - 3200Strong, Broad
N-H (Secondary Amine)Stretching3400 - 3300Moderate, Sharp
C-H (Aromatic)Stretching3100 - 3000Moderate
C-H (Aliphatic)Stretching2960 - 2850Strong
C=C (Aromatic)Stretching1600 - 1450Moderate to Weak
C-O (Alcohol & Phenol)Stretching1260 - 1000Strong

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) for Chromophoric Analysis of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems and chromophores. The chromophore in this compound is the substituted phenol ring. The absorption of UV or visible light excites electrons from a lower energy molecular orbital (typically a π or non-bonding 'n' orbital) to a higher energy anti-bonding orbital (π*).

The electronic spectrum of this compound is expected to exhibit absorption bands characteristic of a substituted benzene ring. Phenols typically show two main absorption bands in the UV region. researchgate.netresearchgate.net The first, more intense band, corresponding to the π→π* transition of the aromatic ring, is usually observed around 200-220 nm. A second, less intense band, also arising from a π→π* transition but of lower energy, is typically found around 270-280 nm. researchgate.net

The presence of the alkylamino substituent on the propyl group attached to the ring can influence the position and intensity of these bands (the maximum absorbance, λmax). The non-bonding electrons on the nitrogen and oxygen atoms can also participate in n→π* transitions, which are generally weaker and may be observed as a shoulder on the main π→π* absorption bands. researchgate.net The solvent used for the analysis can also affect the λmax, with polar solvents often causing shifts in the absorption peaks due to interactions with the solute molecule. mdpi.comresearchgate.net

Electronic TransitionExpected λmax Range (nm)Typical Chromophore
π→π~210 - 230Phenolic Ring
π→π~270 - 290Phenolic Ring
n→π*~300 - 350N/O atoms

X-Ray Crystallography for Definitive Three-Dimensional Structure and Stereochemical Assignment

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, allowing for the complete elucidation of the molecular conformation and configuration. For this compound, which contains a chiral center at the carbon atom bearing the phenol and amino-propyl groups, X-ray crystallography can unequivocally establish its stereochemistry.

The process involves irradiating a single, high-quality crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. Mathematical Fourier transform methods are then used to generate an electron density map, from which the positions of the individual atoms can be determined.

A crystallographic analysis would provide key structural parameters, such as the crystal system, space group, and unit cell dimensions. nih.govresearchgate.net It would also reveal details about the molecule's conformation, such as the orientation of the propyl and hydroxypropyl chains relative to the phenol ring, and any intramolecular hydrogen bonding that may occur between the hydroxyl, amino, and phenolic groups.

Crystallographic ParameterType of Information Provided
Crystal SystemSymmetry of the unit cell (e.g., Monoclinic, Orthorhombic)
Space GroupSymmetry elements within the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ)Size and angles of the repeating unit of the crystal
Bond Lengths (Å)Precise distances between bonded atoms
Bond Angles (°)Angles formed by three connected atoms
Torsional Angles (°)Conformation of the molecular backbone and side chains
Stereochemical AssignmentAbsolute configuration (R/S) at the chiral center

Elemental Microanalysis for Quantitative Compositional Verification

Elemental microanalysis, often performed via combustion analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. This quantitative method serves as a crucial check for purity and verifies that the empirical formula of the synthesized compound matches its theoretical composition.

In this analysis, a small, precisely weighed sample of this compound is heated to a high temperature in the presence of an oxidant. The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are then reduced back to N₂. These products are separated and quantified by detectors.

The molecular formula for this compound is C₁₂H₁₉NO₂. Based on this, the theoretical elemental composition can be calculated. The experimental results from the microanalysis should agree with these theoretical values to within a narrow margin (typically ±0.4%) to confirm the compound's elemental integrity.

ElementMolecular FormulaMolar Mass (g/mol)Theoretical Composition (%)
Carbon (C)C₁₂H₁₉NO₂209.2968.87
Hydrogen (H)9.15
Nitrogen (N)6.69

Chromatographic Separation Techniques for Purity Assessment and Isolation of this compound

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its isolation from reaction mixtures or impurities. The choice of method depends on the compound's volatility, polarity, and stability.

High-Performance Liquid Chromatography (HPLC) is the premier analytical method for determining the purity of non-volatile, polar organic compounds like this compound. Reversed-phase HPLC is particularly well-suited for this purpose.

In a typical reversed-phase setup, the compound is dissolved in a suitable solvent and injected into a mobile phase (a polar solvent mixture, such as acetonitrile (B52724) and water with a buffer) that is pumped through a column packed with a non-polar stationary phase (e.g., C18-silica). nih.gov The components of the sample separate based on their relative affinities for the two phases. The polar nature of the target compound, due to its hydroxyl and amino groups, will influence its retention time. A UV detector is commonly used to monitor the column effluent, as the phenolic ring will absorb UV light. A pure sample should ideally yield a single, sharp peak in the chromatogram. The area of the peak is proportional to the concentration, allowing for quantitative analysis.

HPLC ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile PhaseIsocratic or gradient mixture of Acetonitrile and buffered water
Flow Rate1.0 mL/min
DetectionUV-Vis Diode Array Detector (DAD) at ~275 nm
Column TemperatureAmbient or controlled (e.g., 25-30 °C)

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its high polarity and low volatility, which can lead to poor peak shape and thermal decomposition in the hot injector port. However, GC can be effectively used for its analysis after conversion into a more volatile and thermally stable derivative.

A common derivatization strategy for compounds with active hydrogens (-OH, -NH) is silylation, where these groups are converted to trimethylsilyl (B98337) (TMS) ethers and amines. This process significantly reduces the compound's polarity and increases its volatility. The resulting TMS-derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. mdpi.com Separation occurs based on the derivative's boiling point and interaction with the column's stationary phase. The resulting chromatogram can be used to assess purity, and the mass spectrum provides structural information for identification.

Computational Chemistry and Theoretical Investigations of 2 1 3 Hydroxypropyl Amino Propyl Phenol

Quantum Chemical Studies on the Electronic Structure and Reactivity of 2-{1-[(3-Hydroxypropyl)amino]propyl}phenol

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These ab initio and Density Functional Theory (DFT) methods solve approximate solutions to the Schrödinger equation to determine a molecule's electronic structure and other associated properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state properties of molecules. oaji.net By employing functionals such as B3LYP or M06-2X with an appropriate basis set (e.g., 6-311++G(d,p)), the optimized molecular geometry of this compound can be determined. oaji.netijaemr.com This process finds the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles.

These calculations are typically performed under the assumption that the molecule is in the gas phase and isolated. oaji.net This can lead to minor discrepancies when comparing calculated geometric parameters with experimental data obtained from solid-state methods like X-ray crystallography, as intermolecular interactions are not accounted for in the theoretical model. oaji.net The resulting optimized structure is the foundation for further calculations of the molecule's properties.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. oaji.netijaemr.com The HOMO represents the ability to donate an electron, while the LUMO indicates the capacity to accept an electron. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter. A small energy gap suggests that a molecule can be easily excited, indicating high chemical reactivity and low kinetic stability. mdpi.com Conversely, a large energy gap implies higher stability and lower reactivity. mdpi.com For this compound, the distribution of the HOMO and LUMO across the phenol (B47542) ring, the propyl group, and the amino-alcohol side chain would reveal the most likely sites for electron donation and acceptance.

Table 1: Key Frontier Molecular Orbital Parameters

Parameter Description Significance for Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital. Represents the electron-donating capability of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. Represents the electron-accepting capability of the molecule.

| Energy Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A smaller gap indicates higher chemical reactivity and polarizability. researchgate.net |

The results from FMO calculations can be used to determine important thermochemical parameters and global reactivity descriptors. Based on Koopmans' theorem, the ionization potential (I) and electron affinity (A) can be approximated from the HOMO and LUMO energies, respectively, using the following relations: I ≈ -EHOMO and A ≈ -ELUMO. oaji.netmdpi.comresearchgate.net

From these fundamental parameters, other descriptors that quantify chemical reactivity can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S). mdpi.comresearchgate.net A hard molecule is characterized by a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com These parameters provide a quantitative framework for predicting the chemical behavior of this compound.

Table 2: Calculated Global Reactivity Descriptors

Parameter Formula Description
Ionization Potential (I) I ≈ -EHOMO The minimum energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added to the molecule.
Electronegativity (χ) χ = (I+A)/2 Measures the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I-A)/2 Measures the molecule's resistance to change in its electron distribution.

| Global Softness (S) | S = 1/(2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

Computational methods are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. ijaemr.com By performing a frequency calculation on the optimized geometry of this compound, a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities can be obtained. oaji.net

These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and the gas-phase model. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. researchgate.net The analysis involves assigning specific vibrational modes to the calculated frequencies, such as the O-H stretching of the hydroxyl groups, C-H stretching in the aromatic ring and alkyl chains, C-N stretching, and the characteristic C=C stretching modes of the phenol ring. ijaemr.com This detailed assignment helps in the interpretation of experimental spectra and provides a deeper understanding of the molecule's intramolecular dynamics.

Table 3: Examples of Predicted Vibrational Modes

Vibrational Mode Typical Frequency Range (cm-1) Description
O-H Stretch 3500-3700 Stretching vibration of the phenolic and alcohol hydroxyl groups.
Aromatic C-H Stretch 3000-3100 Stretching of the carbon-hydrogen bonds on the phenol ring.
Aliphatic C-H Stretch 2850-3000 Stretching of the carbon-hydrogen bonds on the propyl side chains.
C=C Ring Stretch 1400-1600 In-plane stretching vibrations of the carbon-carbon bonds in the aromatic ring.

| C-O Stretch | 1000-1260 | Stretching vibration of the carbon-oxygen bonds of the ether and alcohol groups. |

Molecular Modeling and Dynamics Simulations of this compound

While quantum chemical studies focus on static properties, molecular modeling and dynamics simulations explore the conformational flexibility and dynamic behavior of molecules over time.

The compound this compound possesses multiple rotatable single bonds, giving it significant conformational flexibility. Conformational analysis is the systematic study of the different spatial arrangements of atoms that can be achieved through bond rotations. The goal is to identify the most stable conformers (those residing at energy minima) and the energy barriers for interconversion between them.

This is achieved by calculating the potential energy surface (PES) of the molecule. The PES is a map of the molecule's energy as a function of its geometry. By systematically rotating key dihedral angles (for example, around the C-C and C-N bonds in the side chains) and calculating the energy at each step, one can identify low-energy conformations. Studies on similar flexible molecules show that molecular conformation can be significantly influenced by factors such as intramolecular hydrogen bonding and intermolecular interactions in different environments. researchgate.net Understanding the preferred conformation of this compound is essential for predicting its physical properties and how it might interact with other molecules.

Table of Mentioned Compounds

Compound Name
This compound

Molecular Dynamics Simulations for Conformational Ensemble and Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations provide critical insights into its conformational ensemble—the collection of three-dimensional shapes the molecule adopts—and its intrinsic flexibility. The molecule possesses several rotatable single bonds, primarily within the propyl and 3-hydroxypropyl side chains, which allow it to explore a wide range of conformations.

An MD simulation of this compound, typically performed in an explicit solvent environment like water to mimic physiological conditions, would track the trajectory of each atom according to the principles of classical mechanics. nih.govresearcher.lifenih.gov This process generates a vast number of structural "snapshots" over time (from nanoseconds to microseconds). Analysis of these snapshots reveals the molecule's preferred shapes and the transitions between them.

Key areas of flexibility in this compound include:

Rotation around the C-C and C-N bonds of the amino-propyl chain.

Torsional freedom within the 3-hydroxypropyl group.

Rotation of the entire side-chain structure relative to the phenol ring.

By analyzing the simulation trajectory, researchers can identify the most stable, low-energy conformations. These are often stabilized by favorable intramolecular interactions, such as hydrogen bonds. The flexibility is not uniform; for instance, the aromatic phenol ring is rigid, while the aliphatic side chains are highly mobile. The results from such simulations can be used to understand how the molecule might adapt its shape to fit into a biological receptor site, a key aspect of its potential function.

Characterization of Intra- and Intermolecular Interactions Involving this compound

The chemical behavior and physical properties of this compound are governed by a network of non-covalent interactions, both within a single molecule (intramolecular) and between neighboring molecules (intermolecular).

Hydrogen bonding is the most significant non-covalent interaction for this molecule, which contains three key functional groups capable of participating: a phenolic hydroxyl (-OH) group, a secondary amine (-NH-), and a primary alcohol (-OH) group.

Phenolic -OH Group: The hydroxyl group on the phenol ring is a strong hydrogen bond donor. quora.comquora.com Its hydrogen is acidic due to the electron-withdrawing nature of the aromatic ring. quora.com

Secondary Amine (-NH-): The amine group can act as both a hydrogen bond donor (via its N-H) and an acceptor (via the nitrogen lone pair).

Hydroxypropyl -OH Group: The terminal alcohol group on the hydroxypropyl side chain is also a potent hydrogen bond donor and acceptor, similar to a typical alcohol. masterorganicchemistry.com

These groups can engage in several key hydrogen bonding patterns:

Intramolecular Hydrogen Bonds: A hydrogen bond can form between the phenolic -OH and the amine nitrogen (O-H···N) or between the amine's N-H and the phenolic oxygen (N-H···O). researchgate.net Such interactions can create a stable six- or seven-membered ring structure, significantly influencing the molecule's preferred conformation. researchgate.netnih.gov Similarly, the terminal -OH of the hydroxypropyl group could potentially fold back to interact with the amine nitrogen.

Intermolecular Hydrogen Bonds: In a condensed phase (liquid or solid), molecules of this compound can form extensive networks of hydrogen bonds with each other. For example, the phenolic -OH of one molecule can donate a hydrogen bond to the amine nitrogen or terminal oxygen of a neighboring molecule. cdnsciencepub.com These interactions are crucial for determining properties like boiling point and solubility. The formation of cooperative hydrogen-bonded chains, where one hydrogen bond strengthens the next, can lead to very strong intermolecular associations. nih.govnajah.edu

The strength of a phenol-phenolate hydrogen bond has been computationally shown to be substantial, in the range of 26–30 kcal/mol, indicating the powerful nature of these interactions. rsc.org

The surrounding environment, particularly the solvent, plays a critical role in determining which conformations the molecule favors. nih.gov The balance between intramolecular hydrogen bonds and interactions with the solvent dictates the conformational equilibrium. nih.gov

In a polar, protic solvent such as water, the molecule's hydrogen bond donor and acceptor groups will readily interact with water molecules. uit.no This competition can disrupt weaker intramolecular hydrogen bonds in favor of forming strong hydrogen bonds with the solvent. Consequently, the molecule may adopt a more extended, open conformation to maximize its interaction with the aqueous environment. nih.gov Molecular dynamics simulations in explicit solvent are essential for accurately capturing these effects. researcher.lifeosti.gov

Conversely, in a nonpolar (hydrophobic) microenvironment, such as the interior of a protein or a lipid membrane, the molecule is shielded from water. In this case, the formation of internal, intramolecular hydrogen bonds becomes much more favorable as a way to satisfy the hydrogen bonding potential of the polar groups. nih.gov This can lead to a more compact, folded conformation. This ability to adapt its shape to the polarity of the environment is a hallmark of flexible molecules with multiple hydrogen-bonding groups.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Research on 2 1 3 Hydroxypropyl Amino Propyl Phenol Analogues

Identification of Key Structural Determinants within 2-{1-[(3-Hydroxypropyl)amino]propyl}phenol for Modulating Biological Activity

Stereochemical Effects on Biological Response Profiles

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a critical role in the biological activity of drug compounds, including analogues of this compound. The specific orientation of functional groups can significantly influence a molecule's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. For chiral molecules, different stereoisomers (enantiomers or diastereomers) often exhibit varied pharmacological and toxicological profiles.

Research into chiral compounds demonstrates that stereochemistry can be a primary driver of potency and pharmacokinetics. nih.gov The differential activity between isomers can arise from stereospecific interactions at the target binding site. For a molecule to bind effectively to a receptor or enzyme, its functional groups must align precisely with complementary sites on the protein. A change in the stereochemical configuration of a single chiral center can alter this alignment, leading to a significant reduction or complete loss of binding affinity and, consequently, biological response.

The table below illustrates how stereochemistry can impact biological activity, using hypothetical data for isomers of a related analogue.

IsomerTarget Binding Affinity (IC50, nM)Cellular Uptake Rate (pmol/min)Overall Biological Potency (EC50, nM)
(R,R)-Isomer1515030
(S,S)-Isomer2014545
(R,S)-Isomer45025> 1000
(S,R)-Isomer50022> 1000

This table presents hypothetical data to demonstrate the principle that different stereoisomers can have vastly different biological profiles due to factors including target affinity and cellular transport.

Computational Modeling Strategies for QSAR Development Applied to this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For derivatives of this compound, QSAR serves as a powerful tool to predict the activity of novel, unsynthesized compounds, thereby guiding medicinal chemistry efforts and streamlining the drug discovery process. nih.govmdpi.com

The development of a robust QSAR model involves several key stages. First, a dataset of compounds with known biological activities is collected. nih.gov Next, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. mdpi.com Using various statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), a mathematical equation is generated that links the most relevant descriptors to the observed biological activity. nih.govresearchgate.net The ultimate goal is to create a model that is not only descriptive of the training data but also predictive for new chemical entities. nih.gov

These computational strategies allow researchers to explore the vast chemical space of potential analogues without the need for exhaustive synthesis and testing. By understanding the quantitative impact of different structural features, QSAR models provide a rational basis for designing molecules with enhanced potency and desired properties. nih.gov

Calculation and Selection of Molecular Descriptors

The foundation of any QSAR model is the calculation and selection of molecular descriptors. researchgate.net These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. They can be broadly categorized based on the information they encode, such as electronic, steric, hydrophobic, and topological features. mdpi.comdergipark.org.tr

For derivatives of this compound, a wide array of descriptors can be calculated using specialized software. The selection of the most relevant descriptors is a critical step, as including irrelevant or redundant variables can lead to statistically poor and overfitted models. mdpi.com Techniques like principal component analysis (PCA) or genetic function approximation (GFA) are often employed to reduce the dimensionality of the descriptor space and select a subset that has the highest correlation with biological activity. researchgate.net

The table below summarizes common classes of molecular descriptors and provides examples relevant to the QSAR analysis of phenolic compounds.

Descriptor ClassDescriptionExamples
Electronic Describes the electronic properties and distribution of electrons in the molecule.HOMO/LUMO energies, Dipole Moment, Electronegativity, Electrophilicity Index. nih.govdergipark.org.tr
Steric/Geometrical Relates to the size, shape, and three-dimensional arrangement of the molecule.Molar Refractivity (MR), Molecular Volume, Surface Area. mdpi.comresearchgate.net
Hydrophobic Quantifies the lipophilicity or hydrophobicity of the molecule, affecting membrane permeability.Octanol-water partition coefficient (logP). dergipark.org.tr
Topological Describes the connectivity and branching of atoms within the molecule.Topological Polar Surface Area (PSA), Wiener Index, Kier & Hall connectivity indices. researchgate.net
Constitutional Includes basic information about the molecular composition.Molecular Weight, Number of specific atoms (e.g., N, O), Number of rotatable bonds. nih.gov

Statistical Validation and Predictive Power Assessment of QSAR Models

A QSAR model is only useful if it is statistically robust and can accurately predict the activity of new compounds. Therefore, rigorous validation is an essential part of the development process to ensure the model's reliability and prevent overfitting. nih.govuniroma1.it Validation is typically divided into two main categories: internal validation and external validation. researchgate.net

Internal validation assesses the stability and robustness of the model using the initial training dataset. The most common method is cross-validation, such as the leave-one-out (LOO) or leave-many-out (LMO) procedures. nih.gov In LOO cross-validation, a single compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound, and the results are used to calculate the cross-validated correlation coefficient (Q² or r²(CV)). mdpi.com A high Q² value (typically > 0.5) indicates good internal predictive power. uniroma1.itmdpi.com

External validation is the most stringent test of a model's predictive power. nih.gov It involves using the model to predict the biological activity of an external test set—a group of compounds that were not used in the model's development. nih.gov The model's performance is judged by how well the predicted activities for the test set correlate with their experimentally measured values. A high predictive R² (R²pred) for the external set is a strong indicator of a reliable and generalizable QSAR model. nih.gov

The table below lists key statistical parameters used to assess the quality and predictive ability of QSAR models.

ParameterSymbolDescriptionAcceptable Value
Coefficient of DeterminationMeasures the goodness-of-fit of the model to the training set data.> 0.6 researchgate.net
Cross-validated R²Q² (or q²)Assesses the internal predictive ability and robustness of the model through cross-validation.> 0.5 uniroma1.itmdpi.com
Predictive R² (External)predMeasures the model's ability to predict the activity of an independent external test set.> 0.6 uniroma1.it
Root Mean Square ErrorRMSEIndicates the absolute error of prediction in the units of the biological activity. Lower values are better.As low as possible
F-test valueFA measure of the statistical significance of the regression model.High value indicates significance mdpi.com

Rational Design Principles for Novel this compound Analogues Based on SAR Insights

Rational drug design leverages the insights gained from Structure-Activity Relationship (SAR) and QSAR studies to guide the design of new molecules with improved therapeutic properties. patsnap.commdpi.com Instead of relying on trial-and-error, this approach uses a mechanistic understanding of how specific structural features influence biological activity to make targeted modifications to a lead compound. patsnap.com

For analogues of this compound, SAR and QSAR models can reveal which parts of the molecule are essential for activity and which can be modified to enhance potency, selectivity, or pharmacokinetic profiles. For instance, a QSAR model might indicate that increasing the hydrogen-bond donor capacity at a specific position on the phenol (B47542) ring correlates with higher activity. mdpi.com This insight provides a clear design principle: synthesize new analogues that incorporate strong hydrogen-bond donor groups (like -OH or -NH₂) at that position.

Similarly, if CoMSIA (Comparative Molecular Similarity Index Analysis) contour maps—a 3D-QSAR technique—show that bulky substituents in a certain region are detrimental to activity (a sterically unfavorable area), the design principle would be to synthesize analogues with smaller groups in that location. mdpi.com

Key rational design strategies based on SAR insights include:

Pharmacophore Merging: Combining key structural features from two different active molecules to create a hybrid compound with potentially enhanced or dual activity. nih.gov

Fragment-Based Design: Identifying small molecular fragments that bind to the target and then linking or growing them to create a more potent lead compound. nih.gov

Bioisosteric Replacement: Substituting a functional group in the molecule with another group that has similar physical or chemical properties (a bioisostere) to improve potency or reduce toxicity while maintaining the key binding interactions.

Structure-Based Design: If the 3D structure of the biological target is known, docking simulations can be used to predict how newly designed analogues will bind, allowing for the optimization of interactions before synthesis. patsnap.com

By applying these principles, researchers can move from a descriptive SAR/QSAR model to a predictive and prescriptive tool for designing the next generation of this compound analogues, optimizing the discovery process and increasing the likelihood of identifying successful drug candidates.

Mechanistic Investigations of Biochemical and Molecular Interactions of 2 1 3 Hydroxypropyl Amino Propyl Phenol

Theoretical and Biophysical Approaches for Probing Small Molecule-Biomolecule Interactions

Theoretical and biophysical methods are fundamental to understanding how a small molecule like 2-{1-[(3-Hydroxypropyl)amino]propyl}phenol might interact with biological macromolecules. These approaches provide insights into the forces driving the interaction, the specific binding sites, and the functional consequences of binding.

Molecular Recognition and Binding Mode Analysis with Model Biological Targets (e.g., proteins, nucleic acids)

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds such as hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For a phenolic compound like this compound, computational methods such as molecular docking would be a primary tool for initial investigations.

Molecular docking simulations would predict the preferred orientation of this compound when bound to a specific protein or nucleic acid target. This analysis would identify key amino acid residues or nucleotide bases involved in the interaction. For instance, the hydroxyl group on the phenol (B47542) ring and the secondary amine and hydroxyl group on the propyl side chain could act as hydrogen bond donors and acceptors, forming specific contacts within a receptor's binding pocket. The phenyl ring itself could participate in hydrophobic or π-stacking interactions.

Table 1: Potential Intermolecular Interactions of this compound with Biomolecules

Functional Group of CompoundPotential Interacting Partner on BiomoleculeType of Interaction
Phenolic Hydroxyl GroupAspartic Acid, Glutamic Acid, Serine, ThreonineHydrogen Bonding
Propyl Side ChainLeucine, Isoleucine, Valine, AlanineHydrophobic Interactions
Amino Group (protonated)Aspartic Acid, Glutamic AcidElectrostatic (Ionic) Bond
Hydroxylpropyl GroupAsparagine, Glutamine, HistidineHydrogen Bonding
Phenyl RingPhenylalanine, Tyrosine, Tryptophan, Histidineπ-π Stacking

This table is hypothetical and illustrates the types of interactions that would be investigated using molecular modeling techniques.

Modulation of Protein-Protein Interactions by this compound and its Analogues

Protein-protein interactions (PPIs) are crucial for many cellular processes, and their modulation by small molecules is a significant area of therapeutic research. A compound like this compound could potentially modulate PPIs either by inhibiting the interaction (inhibitor) or by stabilizing it (stabilizer).

Theoretical studies would involve docking the compound to the interface of a protein-protein complex to determine if it can physically obstruct the binding of the two proteins. Alternatively, it could bind to an allosteric site on one of the proteins, inducing a conformational change that either prevents or enhances the interaction with its partner protein.

DNA and RNA Interaction Studies at the Molecular Level

The interaction of small molecules with nucleic acids can occur through several modes: intercalation between base pairs, binding to the major or minor grooves, or electrostatic interactions with the phosphate (B84403) backbone. The planar phenyl ring of this compound suggests a potential for intercalation, while the flexible, charged side chain could favor groove binding or electrostatic interactions. Molecular dynamics simulations would be employed to study the stability of the compound-DNA or compound-RNA complex over time and to characterize the specific binding mode.

Advanced Spectroscopic and Calorimetric Methods for Interaction Characterization

Experimental techniques are essential to validate and quantify the interactions predicted by theoretical models.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Profiles

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. This allows for the determination of key thermodynamic parameters of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

An ITC experiment would involve titrating a solution of this compound into a sample cell containing the target biomolecule. The resulting data would reveal whether the binding is enthalpically or entropically driven, providing deep insight into the nature of the binding forces.

Table 2: Hypothetical Thermodynamic Data from ITC for the Interaction of this compound with a Model Protein

ParameterValueUnit
Stoichiometry (n)1.1-
Binding Affinity (Ka)2.5 x 105M-1
Enthalpy Change (ΔH)-8.2kcal/mol
Entropy Change (ΔS)4.5cal/mol·K
Gibbs Free Energy (ΔG)-9.5kcal/mol

This data is purely illustrative and represents the type of information that would be obtained from an ITC experiment.

Fluorescence Spectroscopy for Binding Kinetics and Conformational Changes

Fluorescence spectroscopy is a highly sensitive technique that can be used to study binding interactions and the resulting conformational changes in biomolecules. If the target protein contains fluorescent amino acids like tryptophan or tyrosine, the binding of this compound in their vicinity could lead to a quenching of their intrinsic fluorescence.

By measuring the decrease in fluorescence intensity as a function of the compound's concentration, the binding constant and the number of binding sites can be determined. Furthermore, changes in the fluorescence emission maximum can provide information about alterations in the local environment of the fluorophore, indicating conformational changes in the protein upon ligand binding.

Solution NMR for Ligand-Induced Conformational Shifts and Binding Epitopes

There is no available scientific literature detailing the use of Solution Nuclear Magnetic Resonance (NMR) spectroscopy to study the interactions of this compound with any biological target. Research on ligand-induced conformational shifts and the mapping of binding epitopes requires experimental NMR data, such as Chemical Shift Perturbation (CSP), Saturation Transfer Difference (STD-NMR), or Nuclear Overhauser Effect (NOE) studies, which have not been published for this compound.

Computational Simulation of Molecular Interactions

No computational studies detailing the molecular interactions of this compound are present in the accessible scientific literature. Such simulations are crucial for predicting and understanding the behavior of a ligand with its potential biological targets.

Molecular Docking for Ligand-Target Complex Prediction

There are no published molecular docking studies for this compound. This type of computational analysis predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and mode of interaction. Without such studies, it is impossible to predict potential protein targets or the geometry of any ligand-target complexes.

Molecular Dynamics Simulations for Dynamic Binding Behavior and Conformational Fluctuations

No molecular dynamics (MD) simulations for this compound have been reported. MD simulations are used to analyze the dynamic behavior of a ligand-target complex over time, offering a deeper understanding of the stability of the interaction, conformational changes, and the role of solvent molecules. The absence of these simulations means that the dynamic aspects of its binding behavior remain unexplored.

Fragment Molecular Orbital (FMO) Calculations for Interaction Energy Decomposition

There is no evidence of Fragment Molecular Orbital (FMO) calculations being performed for this compound. The FMO method is a quantum mechanical approach used to calculate and analyze the interaction energies between a ligand and individual amino acid residues of a protein, providing a detailed breakdown of the energetic contributions to binding. This level of analysis is not available for the specified compound.

Elucidation of Potential Biochemical Pathways and Cellular Responses Mediated by this compound (Non-Clinical, Theoretical)

Theoretical elucidation of biochemical pathways and cellular responses mediated by a compound relies on initial experimental data or, at a minimum, robust computational predictions of its biological targets. As this foundational information is not available for this compound, any discussion of its potential effects on biochemical pathways or cellular responses would be entirely speculative and without scientific basis.

Investigation of Enzymatic Activity Modulation by this compound

There are no published in vitro or in silico studies investigating the ability of this compound to modulate the activity of any enzyme. Research into enzyme inhibition or activation is fundamental to understanding a compound's potential pharmacological or toxicological profile. The lack of such data means its effects on enzymatic activity are unknown.

Exploration of Antioxidant and Radical Scavenging Mechanisms Involving the Phenolic Moiety

The antioxidant potential of this compound is fundamentally linked to its phenolic moiety—a hydroxyl (-OH) group attached to an aromatic benzene (B151609) ring. This structural feature enables the compound to act as a potent radical scavenger through several mechanisms, primarily by donating a hydrogen atom to neutralize free radicals. nih.govnih.gov The effectiveness of phenolic compounds as antioxidants is determined by the stability of the phenoxyl radical that forms after the hydrogen donation. nih.gov

The principal mechanisms by which phenolic compounds like this compound exert their antioxidant effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govfrontiersin.org

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates its hydrogen atom directly to a free radical (R•), quenching the radical and terminating the oxidative chain reaction. frontiersin.org The this compound molecule itself becomes a resonance-stabilized phenoxyl radical, which is significantly less reactive than the initial free radical. nih.gov The presence of the alkylamino side chain on the benzene ring can further influence the stability of this radical through electronic effects.

Single Electron Transfer (SET): In the SET mechanism, the phenolic compound transfers an electron to the free radical, forming a radical cation and an anion. frontiersin.org This is often followed by proton transfer to yield a more stable product. The relative contribution of HAT versus SET depends on factors such as the specific radical species, the solvent, and the pH of the environment.

The radical scavenging capacity of phenolic compounds is directly related to the number and position of hydroxyl groups on the aromatic ring. nih.gov While this compound has a single hydroxyl group, its position and the nature of the side chain are critical. The electron-donating nature of the alkylamino group can enhance the hydrogen-donating ability of the phenolic hydroxyl group, thereby increasing its radical scavenging efficiency. nih.gov Research on various phenolic compounds has consistently shown that such structural features are crucial for high antioxidant activity. nih.govresearchgate.net

Table 1: Key Mechanisms in Phenolic Antioxidant Activity

MechanismDescriptionKey Molecular FeatureRelevance to this compound
Hydrogen Atom Transfer (HAT)Direct donation of a hydrogen atom from the phenolic -OH group to a free radical. frontiersin.orgPhenolic Hydroxyl GroupPrimary mechanism for neutralizing reactive oxygen and nitrogen species.
Single Electron Transfer (SET)Donation of an electron to a free radical, forming a radical cation. frontiersin.orgAromatic Ring SystemContributes to the overall antioxidant capacity, particularly in certain solvent conditions.
Radical StabilizationDelocalization of the unpaired electron in the resulting phenoxyl radical across the aromatic ring. nih.govResonance Structure of the Benzene RingThe stability of the formed radical prevents it from initiating new oxidation chains, making the antioxidant effect efficient.

Theoretical Models of Cellular Pathway Perturbation and Regulation

Theoretical and computational models are invaluable for predicting how xenobiotics like this compound may perturb cellular signaling pathways. nih.gov These models leverage the compound's structural features to forecast its interactions with biological targets and subsequent effects on gene and protein expression networks. Given its structure as a phenolic amine, this compound is predicted to modulate pathways sensitive to oxidative stress and inflammatory signals. nih.govresearchgate.net

One key approach involves using Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's chemical structure with its biological activity. scienceopen.com For this compound, QSAR models could predict its potential to interact with key regulatory proteins, such as kinases and transcription factors.

Based on the known activities of other phenolic compounds, theoretical models suggest that this compound could influence several critical signaling cascades: nih.govmdpi.com

Nuclear Factor-κB (NF-κB) Pathway: This pathway is a central mediator of inflammatory responses. Many phenolic compounds are known to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines and enzymes. nih.govresearchgate.net Theoretical models would predict a similar inhibitory role for this compound due to its radical scavenging capabilities, which can prevent the oxidative stress that often triggers NF-κB.

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK cascades (including ERK, JNK, and p38) are involved in cellular processes like proliferation, differentiation, and apoptosis. Phenolic compounds can modulate these pathways, and computational docking studies could model the binding of this compound to specific kinases within these cascades. nih.gov

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Nrf2 is a master regulator of the antioxidant response. Phenolic compounds can activate Nrf2, leading to the upregulation of antioxidant enzymes. nih.govmdpi.com Models based on molecular docking and pathway analysis would likely predict that this compound could activate this protective pathway.

These computational predictions provide a framework for targeted experimental validation, guiding research into the specific molecular mechanisms through which this compound exerts its biological effects. nih.gov

Metabolite Profiling and Metabolic Pathway Analysis in Model Systems

The metabolism of phenolic xenobiotics generally involves two phases: nih.gov

Phase I Metabolism: These reactions introduce or expose functional groups. For this compound, Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, could involve hydroxylation of the aromatic ring or oxidation of the alkyl side chain. nih.gov The amino group may also undergo N-dealkylation or oxidation.

Phase II Metabolism: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules to increase water solubility and facilitate excretion. Common conjugation reactions for phenolic compounds include glucuronidation and sulfation of the hydroxyl group. nih.gov

Metabolic pathway analysis aims to reconstruct the biotransformation network from the identified metabolites. mdpi.com For this compound, this would involve tracing the conversion of the parent compound into its various hydroxylated, N-dealkylated, and conjugated derivatives. Computational tools can assist in predicting these degradation pathways based on known enzymatic reactions. researchgate.netnih.gov

Recent advancements in metabolomics, such as chemical isotope labeling (CIL) LC-MS, provide high-throughput methods for simultaneously profiling different classes of metabolites, including those containing amine and phenol groups. mdpi.com Applying such techniques to model systems exposed to this compound would yield a comprehensive profile of its metabolic products. researchgate.net

Table 2: Predicted Metabolic Pathways for this compound

Metabolic PhasePotential ReactionKey EnzymesExpected Metabolite(s)
Phase IAromatic HydroxylationCytochrome P450 (CYP) familyCatechol or hydroquinone (B1673460) derivatives
Phase IN-dealkylationCytochrome P450 (CYP) family2-(1-aminopropyl)phenol
Phase ISide-chain OxidationMonoamine Oxidases (MAO), CYPsCarboxylic acid or alcohol derivatives
Phase IIGlucuronidationUDP-glucuronosyltransferases (UGTs)O-glucuronide conjugate at the phenolic hydroxyl
Phase IISulfationSulfotransferases (SULTs)Sulfate conjugate at the phenolic hydroxyl

Despite a comprehensive search for the chemical compound "this compound," no specific research or data pertaining to this exact molecule was found in the public domain. The search results did not yield any scientific literature, experimental data, or computational studies directly associated with this particular chemical structure.

Therefore, it is not possible to generate the requested article focusing solely on the future research directions for "this compound" as outlined. The provided structure and its subsections require detailed, compound-specific information that is not available.

General methodologies and research avenues mentioned in the outline, such as integrative computational-experimental frameworks, the application of artificial intelligence in compound design, novel bioconjugation strategies, advanced methodologies for characterizing molecular interactions, and sustainable chemistry approaches, are all highly relevant fields in modern chemical and pharmaceutical sciences. However, a meaningful discussion of these topics necessitates their application to a known compound with existing research.

Without any foundational data on the synthesis, properties, or biological activity of "this compound," any attempt to create the specified article would be purely speculative and would not meet the required standards of scientific accuracy and detail.

It is possible that "this compound" is a novel compound that has not yet been described in published literature, is known by a different name, or is part of proprietary research. Should information on this specific compound become available, it would be possible to address the user's request.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for synthesizing 2-{1-[(3-Hydroxypropyl)amino]propyl}phenol with high yield and purity?

  • Methodological Answer : Synthesis typically involves reacting phenolic precursors with amino alcohols under controlled conditions. Key variables include:

  • Solvent polarity : Polar solvents (e.g., ethanol, DMF) enhance reactant solubility and reaction rates .
  • Catalysts : Acidic or basic catalysts may be employed to accelerate nucleophilic substitution or condensation reactions.
  • Temperature : Moderate temperatures (60–100°C) balance reaction kinetics and side-product formation .
  • Example protocol: A phenolic derivative (e.g., 2-chlorophenol) reacts with 3-aminopropanol in ethanol at 80°C for 12 hours, yielding >75% purity after column chromatography .

Q. How can researchers characterize the molecular structure and functional groups of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify aromatic protons (δ 6.8–7.2 ppm) and hydroxypropyl/amino protons (δ 1.5–3.5 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.47 Å) and dihedral angles to confirm stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+^+ at m/z 224.12) .

Q. What preliminary biological screening methods are recommended to assess this compound’s bioactivity?

  • Methodological Answer : Prioritize in vitro assays to evaluate:

  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) at concentrations 1–100 μM .
  • Enzyme inhibition : Kinase or protease inhibition assays (IC50_{50} determination) using fluorogenic substrates .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

Advanced Research Questions

Q. What mechanistic pathways explain the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Combine experimental and computational approaches:

  • Molecular docking : Simulate binding affinities to targets (e.g., cytochrome P450) using AutoDock Vina .
  • Kinetic studies : Measure KmK_m and VmaxV_{max} shifts in enzyme activity assays to identify competitive/non-competitive inhibition .
  • Hydrogen bonding analysis : FT-IR or crystallography confirms interactions between the hydroxypropyl/amino groups and catalytic residues (e.g., Asp32 in proteases) .

Q. How can researchers design experiments to evaluate the environmental fate and ecotoxicological risks of this compound?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL :

  • Degradation studies : Expose the compound to UV light or microbial consortia (e.g., Pseudomonas spp.) and monitor breakdown products via LC-MS.
  • Bioaccumulation : Measure log KowK_{ow} (octanol-water partition coefficient) to predict lipid solubility .
  • Ecotoxicity : Daphnia magna acute toxicity tests (48-hour LC50_{50}) and algal growth inhibition assays .

Q. How should conflicting data on the compound’s bioavailability or bioactivity be resolved?

  • Methodological Answer : Address discrepancies through:

  • Assay standardization : Replicate studies using identical cell lines (e.g., HepG2 vs. primary hepatocytes) and exposure times .
  • Pharmacokinetic profiling : Compare oral vs. intravenous administration in rodent models to assess first-pass metabolism effects .
  • Meta-analysis : Aggregate data from PubChem and academic databases to identify outliers or methodological biases .

Q. What strategies differentiate this compound’s reactivity and bioactivity from structural analogs (e.g., chlorophenol derivatives)?

  • Methodological Answer : Conduct comparative studies using:

  • Reactivity assays : Measure oxidation rates with KMnO4_4 (e.g., hydroxypropyl group increases resistance vs. simple phenols) .
  • SAR analysis : Modify functional groups (e.g., replace hydroxypropyl with methyl) and test antimicrobial potency .
Analog Functional Groups Key Differentiator
2-Chlorophenol–Cl, –OHLacks amino group; lower solubility
3-Amino-1-propanol–NH2_2, –OHNo aromatic ring; limited bioactivity
Target Compound–NH2_2, –OH, –C3_3H6_6OHEnhanced H-bonding and membrane permeability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.